Ethyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and an amido benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amido and ester functional groups.
Oxidation and Reduction: The benzodioxin and oxazole rings can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzodioxin and oxazole rings.
Scientific Research Applications
ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s functional groups may impart desirable properties to polymers and other materials, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism by which ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxin and oxazole rings can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These compounds share the benzodioxin ring and have shown potential as antibacterial agents and enzyme inhibitors.
1,4-Benzodioxane Derivatives: These compounds are structurally similar and have been studied for their pharmacological properties.
Uniqueness
ETHYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxin and oxazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18N2O6 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18N2O6/c1-2-26-21(25)13-3-6-15(7-4-13)22-20(24)16-12-18(29-23-16)14-5-8-17-19(11-14)28-10-9-27-17/h3-8,11-12H,2,9-10H2,1H3,(H,22,24) |
InChI Key |
ZPXPOBYNIVLMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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